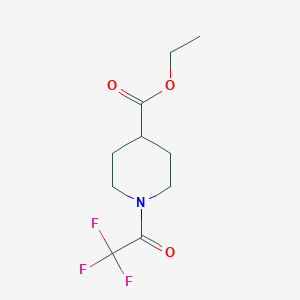

2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Overview

Description

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research in medicinal chemistry has explored compounds structurally related to 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide for their potential as ligands for various receptors. For instance, the synthesis and evaluation of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as σ1 receptor ligands showed that modifications to the piperidine ring and the acetamide moiety could influence receptor affinity and selectivity (Huang et al., 2001). Similarly, the development of 4-substituted-3-aminopiperidin-2-ones aimed at synthesizing conformationally constrained peptides demonstrates the utility of aminopiperidine derivatives in creating novel biochemical tools and potential therapeutic agents (Kumar et al., 2005).

Catalytic Asymmetric Synthesis

The advancement in asymmetric synthesis techniques has been demonstrated through the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, providing an efficient route to enantioenriched 3-aminopiperidine derivatives. This method underlines the importance of aminopiperidine scaffolds in the synthesis of biologically active molecules with controlled stereochemistry (Royal et al., 2016).

Novel Scaffolds for Combinatorial Chemistry

The synthesis of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines introduces new scaffolds for combinatorial chemistry. These compounds, derived from a sequence of nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrate the versatility of aminopiperidine derivatives in constructing complex molecular architectures (Schramm et al., 2010).

Targeting Specific Receptors

The discovery and structure-activity relationship studies of 2-(piperidin-3-yl)-1H-benzimidazoles as selective H1-antihistamines highlight the potential of aminopiperidine derivatives in the development of new therapeutic agents. These compounds, through selective targeting of histamine receptors, have been evaluated for their sedative hypnotic potential, illustrating the broader pharmacological applications of aminopiperidine derivatives (Lavrador-Erb et al., 2010).

Enzyme Inhibition and Molecular Docking Studies

Aminopiperidine derivatives have been explored for their enzyme inhibitory properties, with docking studies suggesting potential therapeutic applications. For example, the docking of bioactive 2-chloro-N,N-diphenylacetamide derivatives on cyclooxygenase enzymes and their evaluation as analgesic agents underscore the relevance of aminopiperidine scaffolds in drug discovery processes (Kumar et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis .

Mode of Action

This compound interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby enhancing their ability to stimulate insulin secretion in response to elevated blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic β-cells, inhibit glucagon secretion, and slow gastric emptying. By inhibiting DPP-4, this compound prolongs the action of these hormones, enhancing their beneficial effects on glucose control .

Result of Action

The molecular effect of this compound is the inhibition of DPP-4 activity, leading to increased levels of active incretin hormones . At the cellular level, this results in enhanced insulin secretion, reduced glucagon release, and slowed gastric emptying, collectively contributing to improved blood glucose control .

Biochemical Analysis

Biochemical Properties

2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase-4, an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This interaction can result in altered metabolic pathways and physiological responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in macrophage cells, it has been shown to reduce the production of inflammatory cytokines and reactive oxygen species . This modulation of cellular responses can lead to changes in cell behavior, such as reduced inflammation and improved metabolic function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions, leading to a loss of activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as altered metabolic activity and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired physiological function. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues, influencing physiological processes such as energy production and nutrient utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-3-7-16(8-4-2)13(17)11-15-9-5-6-12(14)10-15/h12H,3-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJCWBOSEHFNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)

![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464244.png)

![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)

![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)

![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)

![[(3-Chloro-4-methoxyphenyl)amino]carbonitrile](/img/structure/B1464253.png)